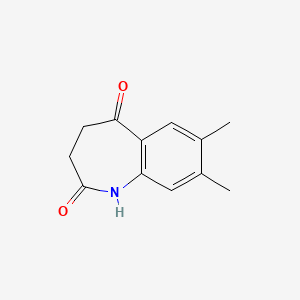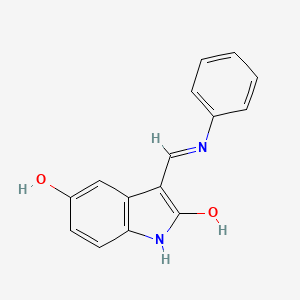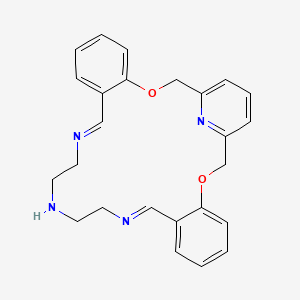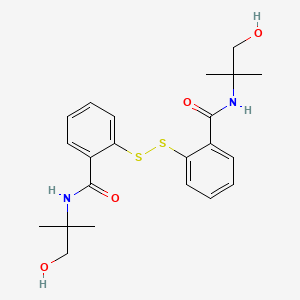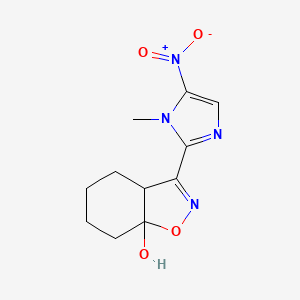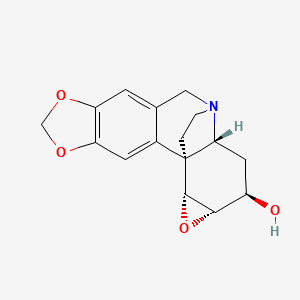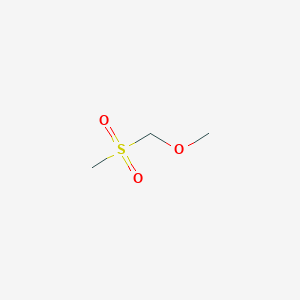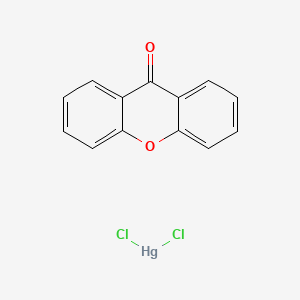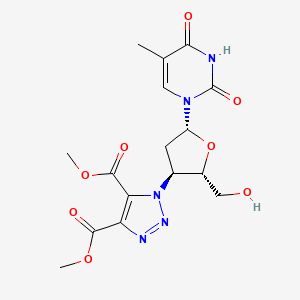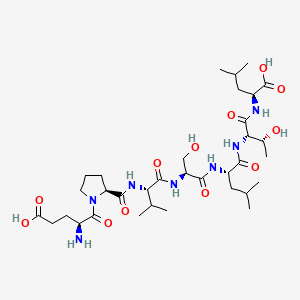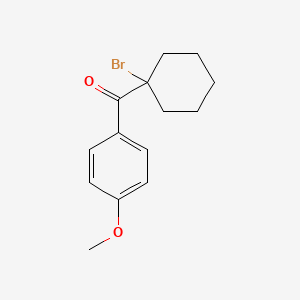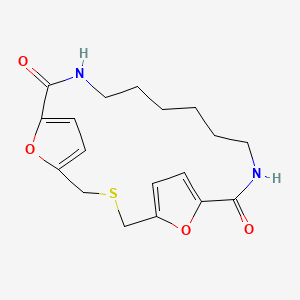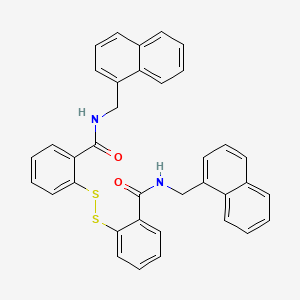
2,2'-Dithiobis(N-(1-naphthylmethyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted with a naphthylmethyl group. The molecular formula of this compound is C32H28N2O2S2, and it has a molecular weight of 540.71 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) typically involves the reaction of N-(1-naphthylmethyl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of N-(1-naphthylmethyl)benzamide using iodine or other oxidizing agents under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and naphthylmethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides and naphthylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction, as well as in the development of thiol-reactive probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) involves the formation and cleavage of disulfide bonds. This compound can act as a disulfide donor or acceptor, participating in redox reactions that are crucial for various biochemical processes. The molecular targets and pathways involved include thiol-containing proteins and enzymes, which can undergo reversible modifications through disulfide exchange reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but lacks the naphthylmethyl group.
Dithio-2,2’-bis(N-methylbenzamide): Another disulfide-containing benzamide derivative.
Uniqueness
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) is unique due to the presence of the naphthylmethyl group, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
98051-82-2 |
|---|---|
Molekularformel |
C36H28N2O2S2 |
Molekulargewicht |
584.8 g/mol |
IUPAC-Name |
N-(naphthalen-1-ylmethyl)-2-[[2-(naphthalen-1-ylmethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C36H28N2O2S2/c39-35(37-23-27-15-9-13-25-11-1-3-17-29(25)27)31-19-5-7-21-33(31)41-42-34-22-8-6-20-32(34)36(40)38-24-28-16-10-14-26-12-2-4-18-30(26)28/h1-22H,23-24H2,(H,37,39)(H,38,40) |
InChI-Schlüssel |
SRHXUSYTAWIEAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NCC5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


